Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
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Overview
Description
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring. This process typically requires the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride include:
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure and is used in the preparation of azaspirocycle derivatives.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and an azaspiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors due to its unique spirocyclic structure. This interaction can modulate the activity of specific molecular targets, leading to various biological effects.
Pharmacological Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
- Antimalarial Properties : Studies have shown that derivatives of this compound may possess antimalarial activity, with certain analogs demonstrating effective inhibition of malaria parasites at low concentrations (EC50 values in the nanomolar range) .
- Neuropharmacological Effects : The spirocyclic structure allows for interactions with neurotransmitter receptors, potentially leading to applications in treating neurological disorders.
Case Studies
Several studies have explored the biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate and its derivatives:
- Study on Antimalarial Activity : A study highlighted that an ethyl carboxylate derivative exhibited an EC50 of 0.028 μM, indicating strong antimalarial potential compared to other compounds .
Compound | EC50 (μM) | Activity |
---|---|---|
Ethyl Carboxylate Derivative | 0.028 | Antimalarial |
Other Analog | 0.123 | Reduced Activity |
- Metabolic Stability Assessment : In vitro metabolism studies showed that the ethyl carboxylate derivative had poor metabolic stability in human liver microsomes, suggesting that modifications to the structure could enhance pharmacokinetic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Ethyl 2-oxa-6-azaspiro[3.4]octane framework affect its biological activity:
- Substituent Variations : Variations in substituents on the spirocyclic structure can significantly influence both potency and selectivity towards specific biological targets.
- Bioisosteric Replacements : The introduction of bioisosteric groups has been shown to enhance activity while improving metabolic stability.
Comparative Analysis
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with similar compounds to highlight its unique properties:
Compound | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-oxa-6-azaspiro[3.4]octane | Lacks carboxylic acid functionality | Limited |
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane | Additional benzyl group | Increased lipophilicity but varied activity |
Properties
CAS No. |
1820741-76-1 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
DVBPINLPCHOULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12COC2.Cl |
Origin of Product |
United States |
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